5-Bromo-2-phenylbenzofuran
Overview
Description
5-Bromo-2-phenylbenzofuran is a heterocyclic compound with a benzofuran ring as its core structure. It is part of the broader class of benzofuran derivatives. These compounds are naturally occurring and have been found in various plant sources such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . Their ubiquity in nature underscores their potential significance.
2.
Synthesis Analysis
The synthesis of this compound involves introducing a bromine substituent at the 2-phenyl ring and substituting position 5 or 7 of the benzofuran moiety with a methyl group . Novel methods for constructing benzofuran rings have been discovered, including free radical cyclization cascades and proton quantum tunneling, which facilitate the synthesis of complex polycyclic benzofuran compounds .
Scientific Research Applications
Synthesis and Characterization
- A study by Shu (2011) focused on synthesizing 3-Bromo-2-phenylbenzofuran, a compound structurally similar to 5-Bromo-2-phenylbenzofuran, through a Sonogashira cross-coupling reaction. This compound was synthesized with a high yield of 91.1% and its structure was characterized using 1H NMR and MS spectra, indicating the potential for similar methodologies in synthesizing this compound (Shu, 2011).
Antimicrobial Activities
- Research by Sanjeeva et al. (2021) explored the synthesis and antimicrobial activities of derivatives of this compound. These derivatives demonstrated significant antimicrobial properties against Gram-negative and Gram-positive bacterial strains, highlighting the compound's potential in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Drug Discovery Applications
- Abdul kadar Shaikh and Varvounis (2014) developed a new method for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans, closely related to this compound. This synthesis method has potential applications in drug discovery due to its efficiency and versatility (Shaikh & Varvounis, 2014).
Properties
IUPAC Name |
5-bromo-2-phenyl-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOIOHYHETTZGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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